molecular formula C25H28ClN5O5 B11190520 N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide

Cat. No.: B11190520
M. Wt: 514.0 g/mol
InChI Key: XACYBTVTKLNVFN-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorophenyl group, often using chlorophenyl halides under basic conditions.

    Acetylation and Amidation: The final steps involve the acetylation of the piperazine ring followed by amidation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)ACETAMIDE is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28ClN5O5

Molecular Weight

514.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C25H28ClN5O5/c26-17-2-1-3-19(12-17)30-10-8-29(9-11-30)15-24(33)31-7-6-27-25(34)20(31)14-23(32)28-18-4-5-21-22(13-18)36-16-35-21/h1-5,12-13,20H,6-11,14-16H2,(H,27,34)(H,28,32)

InChI Key

XACYBTVTKLNVFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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